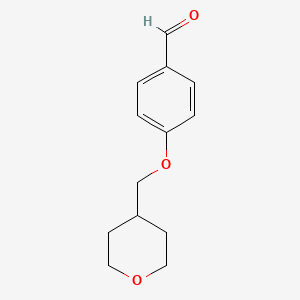

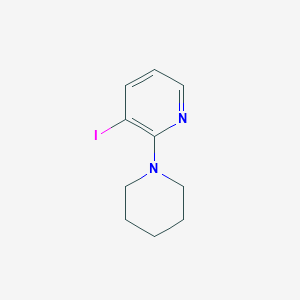

![molecular formula C7H3F3N2O B1386567 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 894406-63-4](/img/structure/B1386567.png)

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine

Vue d'ensemble

Description

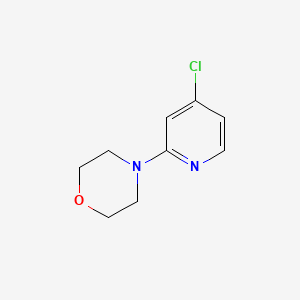

“2-(Trifluoromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H3F3N2O . It is a derivative of oxazolo[4,5-b]pyridine .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The ChemSpider ID for this compound is 24022342 .Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

2-(Substituted phenyl)oxazolo[4,5-b]pyridines , which include structures related to 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine, have demonstrated significant anti-inflammatory and analgesic activities. Some derivatives show a comparable effectiveness to well-known drugs like phenylbutazone or indomethacin, with the added advantage of not causing irritation in the gastrointestinal tract as seen with acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Activity

The antimicrobial activities of certain 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been extensively studied, exhibiting effectiveness against various bacterial strains, including drug-resistant isolates, as well as fungal strains. Notably, compounds like 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine showcased superior activity against specific strains when compared to traditional antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Dye and Pigment Production

Oxazolo[4,5-b]pyridines have applications in the production of dyes and pigments, particularly for polyamide and acrylic fibers. These compounds serve as base structures for monoazo dyes and can be modified into cationic dyes, offering a range of colors for various materials. Their electronic and NMR spectra properties were also explored, indicating their potential in the textile industry (Barni et al., 1985).

Fluorescence Properties

The fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring was investigated, revealing that introduction of various substituents can significantly enhance the ground and excited state dipole moments. These compounds exhibit charge transfer character in their fluorescence, which was analyzed in depth, indicating their potential use in fluorescent applications and sensing technologies (Mac et al., 2007).

Anticancer Potential

Structurally modified oxazolo[4,5-b]pyridine-based triazoles were synthesized and demonstrated promising anticancer activities against various human cancer cell lines. The compounds' effectiveness was evaluated through MTT assay methods, and molecular docking studies indicated efficient inhibition of enzymes linked to cancer cell proliferation, invasion, and migration. This highlights the potential of these compounds in the development of novel anticancer therapies (Sireesha et al., 2021).

Safety And Hazards

The safety data sheet for 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, rinse thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consult a physician .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-5-4(13-6)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJILPMZYOJELAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652026 | |

| Record name | 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine | |

CAS RN |

894406-63-4 | |

| Record name | 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

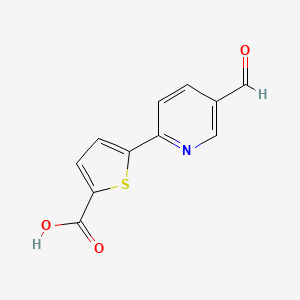

![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)

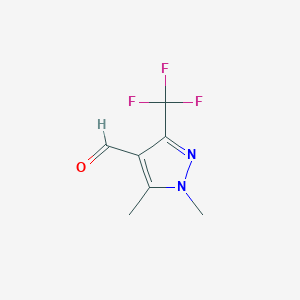

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)

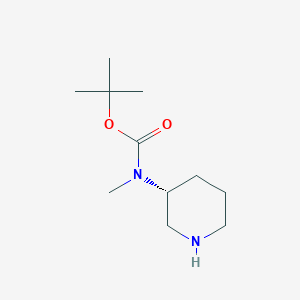

![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)